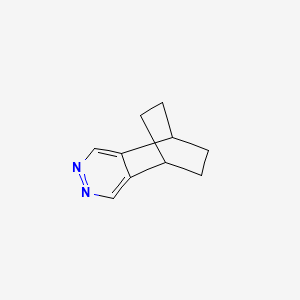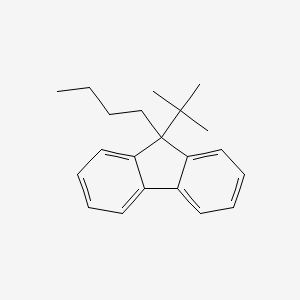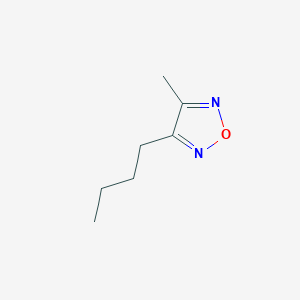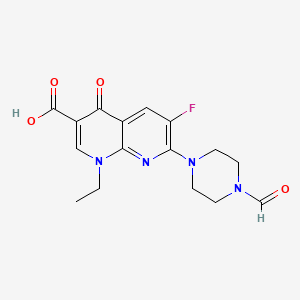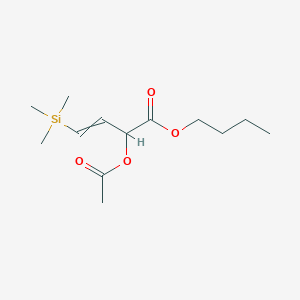
Butyl 2-(acetyloxy)-4-(trimethylsilyl)but-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-(acetyloxy)-4-(trimethylsilyl)but-3-enoate is an organic compound with a complex structure that includes both ester and silyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(acetyloxy)-4-(trimethylsilyl)but-3-enoate typically involves the esterification of but-3-enoic acid with butanol in the presence of an acid catalyst. The trimethylsilyl group is introduced through a silylation reaction using trimethylsilyl chloride and a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-(acetyloxy)-4-(trimethylsilyl)but-3-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester or silyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Butyl 2-(acetyloxy)-4-(trimethylsilyl)but-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Butyl 2-(acetyloxy)-4-(trimethylsilyl)but-3-enoate involves its reactivity with various chemical reagents. The ester and silyl groups can participate in nucleophilic and electrophilic reactions, respectively. The molecular targets and pathways depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl but-3-enoate: Similar structure but lacks the silyl group.
tert-Butyl 3-butenoate: Similar ester group but different alkyl substituent.
Propriétés
Numéro CAS |
86970-26-5 |
|---|---|
Formule moléculaire |
C13H24O4Si |
Poids moléculaire |
272.41 g/mol |
Nom IUPAC |
butyl 2-acetyloxy-4-trimethylsilylbut-3-enoate |
InChI |
InChI=1S/C13H24O4Si/c1-6-7-9-16-13(15)12(17-11(2)14)8-10-18(3,4)5/h8,10,12H,6-7,9H2,1-5H3 |
Clé InChI |
WWJUHTYOCBWQBC-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(C=C[Si](C)(C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)

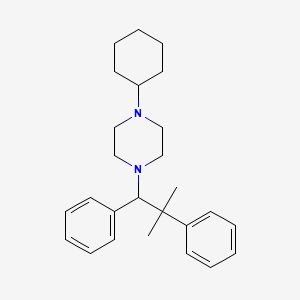
![3-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398493.png)
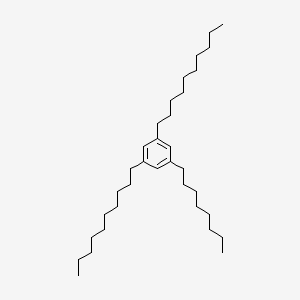
![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)
